N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide
Description
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H15N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
VFJZGTPIAYRETA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide typically involves the reaction of 1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of ortho-phenylenediamine and benzaldehyde, followed by cyclization and subsequent N-methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects cell division and can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)benzamide: Similar structure but lacks the N-methyl group.
N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine: Contains additional substituents on the benzimidazole ring.
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A tetrakis-benzimidazole derivative with multiple benzimidazole units.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-N-methylbenzamide is unique due to its specific structural features, such as the presence of both benzimidazole and benzamide moieties, as well as the N-methyl group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
